molecular formula C17H18F3NO3 B2948478 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one CAS No. 2375273-54-2

1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one

Cat. No. B2948478
CAS RN: 2375273-54-2
M. Wt: 341.33
InChI Key: GNGVEWLLADAQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one is a synthetic compound with potential applications in scientific research. This compound belongs to the class of spiroketals and has been found to exhibit interesting biological properties. In

Mechanism of Action

The mechanism of action of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one involves its interaction with the dopamine D3 receptor. It acts as a competitive antagonist at this receptor, which results in a decrease in the activity of the mesolimbic dopamine system. This system is involved in the reward pathway, which is implicated in drug addiction and other neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine D3 receptor. It has been shown to decrease the activity of the mesolimbic dopamine system, which results in a decrease in the rewarding effects of drugs of abuse. Additionally, it has been found to decrease the expression of the c-fos gene in the nucleus accumbens, which is a marker of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one in lab experiments is its selectivity for the dopamine D3 receptor. This allows for the investigation of the role of this receptor in various neuropsychiatric disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the research on 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one. One potential avenue is the investigation of its potential therapeutic applications in the treatment of drug addiction and other neuropsychiatric disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in scientific research.

Synthesis Methods

The synthesis of 1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one involves a multi-step process. The starting material is 2,2,2-trifluoroacetic acid, which is reacted with phenylmagnesium bromide to form the corresponding phenyl ketone. This ketone is then reacted with a spirocyclic lactam to form the spiroketal ring system. The final step involves the introduction of a methoxy group at the para position of the phenyl ring using a palladium-catalyzed coupling reaction.

Scientific Research Applications

1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one has been found to exhibit interesting biological properties, which make it a potential candidate for scientific research. One of the primary applications of this compound is in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a potential therapeutic agent for the treatment of drug addiction and other neuropsychiatric disorders.

properties

IUPAC Name

1-phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c18-17(19,20)15(23)21-8-4-7-16(11-21)13(22)9-14(16)24-10-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGVEWLLADAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C(F)(F)F)C(CC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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